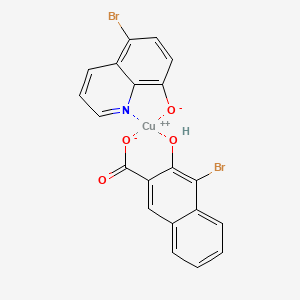
Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-bromo-8-quinolinolato)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-bromo-8-quinolinolato)- is a complex compound that features copper coordinated with two distinct ligands: 4-bromo-3-hydroxy-2-naphthoic acid and 5-bromo-8-quinolinol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-bromo-8-quinolinolato)- typically involves the reaction of copper salts with the respective ligands under controlled conditions. One common method involves dissolving copper(II) acetate in a suitable solvent, followed by the addition of 4-bromo-3-hydroxy-2-naphthoic acid and 5-bromo-8-quinolinol. The reaction mixture is then stirred and heated to facilitate the formation of the complex. The product is usually isolated by filtration and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-bromo-8-quinolinolato)- can undergo various chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, where it alternates between different oxidation states.
Substitution: Ligands can be replaced by other coordinating molecules under appropriate conditions.
Complexation: The compound can form additional complexes with other metal ions or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by altering the pH of the solution.
Complexation: Additional ligands or metal salts can be introduced to form new complexes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of copper(III) complexes, while substitution reactions can yield new copper-ligand complexes .
Scientific Research Applications
Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-bromo-8-quinolinolato)- has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including cross-coupling and oxidation reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its anticancer properties, as copper complexes can induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-bromo-8-quinolinolato)- involves its interaction with molecular targets through coordination chemistry. The copper center can interact with various biological molecules, such as proteins and DNA, leading to changes in their structure and function. This interaction can result in the generation of reactive oxygen species (ROS), which can induce oxidative stress and cell death in microbial or cancer cells .
Comparison with Similar Compounds
Similar Compounds
Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-iodo-8-quinolinolato)-: Similar structure but with an iodine atom instead of a bromine atom on the quinolinol ligand.
Copper, (4-chloro-3-hydroxy-2-naphthoato)(5-bromo-8-quinolinolato)-: Similar structure but with a chlorine atom instead of a bromine atom on the naphthoic acid ligand.
Uniqueness
Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-bromo-8-quinolinolato)- is unique due to the presence of two bromine atoms on different ligands, which can influence its reactivity and interaction with other molecules. This dual bromination can enhance its catalytic activity and biological efficacy compared to similar compounds .
Properties
Molecular Formula |
C20H11Br2CuNO4 |
|---|---|
Molecular Weight |
552.7 g/mol |
IUPAC Name |
copper;4-bromo-3-hydroxynaphthalene-2-carboxylate;5-bromoquinolin-8-olate |
InChI |
InChI=1S/C11H7BrO3.C9H6BrNO.Cu/c12-9-7-4-2-1-3-6(7)5-8(10(9)13)11(14)15;10-7-3-4-8(12)9-6(7)2-1-5-11-9;/h1-5,13H,(H,14,15);1-5,12H;/q;;+2/p-2 |
InChI Key |
WDHSJTPDGXGLIQ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2Br)O)C(=O)[O-].C1=CC2=C(C=CC(=C2N=C1)[O-])Br.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



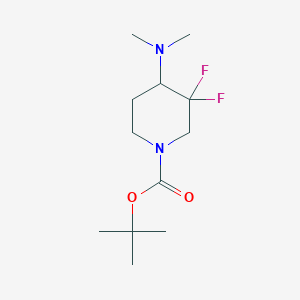
![(2R,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-6-[[(2R,3S,4S,6S)-6-[[(2S,9R,10S)-9-ethyl-2,9-dihydroxy-4,5,13,20,20-pentamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12824084.png)

![Methyl 3-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate](/img/structure/B12824090.png)

![2-(4-Fluoro-[1,1'-biphenyl]-3-yl)-2-methylpropanoic acid](/img/structure/B12824104.png)
![1-octadecyl-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]pyridin-1-ium;hydrobromide](/img/structure/B12824109.png)
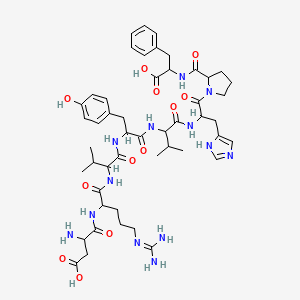
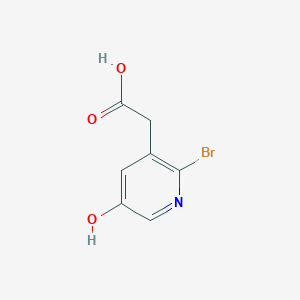
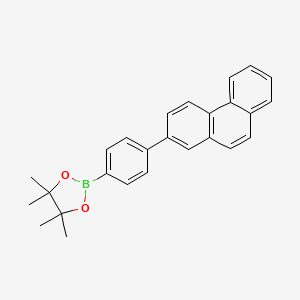

![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B12824147.png)

